molecular formula C21H18N4O3 B2383390 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034243-47-3

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2383390
CAS RN: 2034243-47-3
M. Wt: 374.4
InChI Key: FSWQGVQEUPHMET-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of quinazoline derivatives and has been found to exhibit promising pharmacological properties. In

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis of new tetrahydroisoquinolinones that incorporate both known pharmacologically interesting fragments and various pharmacophoric substituents, demonstrating the diversity and potential of furan-related compounds in drug discovery (Kandinska, Kozekov, & Palamareva, 2006).
  • Another research effort synthesized a series of 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl derivatives hybridized with pyridine, showing their structures and evaluating their cytotoxicity on various cancer cell lines, highlighting the therapeutic potential of such compounds (Ahmed & Belal, 2016).

Biological Activities

  • Research on quinazolinone derivatives demonstrated potent inhibitory activities against several cancer cell lines, suggesting the relevance of these compounds in anticancer studies (Bondock & Gieman, 2015).
  • Another study focused on the design and synthesis of pyridine and fused pyridine derivatives, offering insights into their potential for developing new therapeutic agents (Al-Issa, 2012).
  • The synthesis and antimicrobial evaluation of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides were explored, showing significant inhibitory potency against microbial strains. These findings highlight the potential of furan and quinazoline hybrids in antimicrobial drug development (Desai et al., 2020).

Mechanistic and Theoretical Studies

  • A chemical probe study synthesized and evaluated compounds to identify selective inhibitors of ADP-ribosyltransferase ARTD3, contributing to the understanding of the molecular mechanisms of action of these compounds (Lindgren et al., 2013).
  • In silico and in vitro evaluations of new furan hybrid molecules revealed their potential as anti-inflammatory, anti-arthritic, and antioxidant agents. This study demonstrates the application of computational and experimental methods in drug discovery (Manolov et al., 2022).

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20(5-7-25-14-24-19-4-2-1-3-18(19)21(25)27)23-11-15-9-17(12-22-10-15)16-6-8-28-13-16/h1-4,6,8-10,12-14H,5,7,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWQGVQEUPHMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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